8-Chloro-2-phenylquinolin-4-amine
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Overview
Description
4-Amino-8-chloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H11ClN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with an amino group at the 4-position, a chlorine atom at the 8-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which are then further modified to introduce the desired substituents . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Industrial Production Methods: Industrial production of 4-Amino-8-chloro-2-phenylquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
Scientific Research Applications
4-Amino-8-chloro-2-phenylquinoline has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown promise as an antimalarial, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Amino-8-chloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in tumor cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxyquinoline: Another antimalarial agent with hydroxyl substitution.
Amodiaquine: A derivative of 4-aminoquinoline used in malaria treatment.
Uniqueness: 4-Amino-8-chloro-2-phenylquinoline stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, chlorine atom, and phenyl group on the quinoline core makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
CAS No. |
1189106-25-9 |
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Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
8-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18) |
InChI Key |
UJNRTXUXWJKBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)N |
Origin of Product |
United States |
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